(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride
Description
(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a pyridinyl group, making it a versatile molecule for scientific research.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-2-phenyl-N-(2-pyridin-4-ylethyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c1-19(12-9-13-7-10-18-11-8-13)16(20)15(17)14-5-3-2-4-6-14;;/h2-8,10-11,15H,9,12,17H2,1H3;2*1H/t15-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVLSBIOCJTAA-CKUXDGONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=NC=C1)C(=O)[C@H](C2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the pyridinyl group: This step involves the reaction of the intermediate with a pyridine derivative, often using a coupling reagent such as EDCI or DCC.
Final purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.
Medicine: Explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-methyl-2-phenylacetamide: Lacks the pyridinyl group, making it less versatile.
N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide: Lacks the amino group, affecting its reactivity.
2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide: Similar structure but different stereochemistry.
Uniqueness
(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
